molecular formula C19H15N5O2S B3599201 2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B3599201
M. Wt: 377.4 g/mol
InChI Key: JCBFWQVKJAXORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-(Furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core connected via a sulfanyl-methyl (-SCH2-) linker to a 1,2,4-triazole ring substituted with two furan moieties. The triazole ring is functionalized at positions 4 and 5 with a furan-2-ylmethyl group and a furan-2-yl group, respectively. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial, antitumoral, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-2-7-15-14(6-1)20-17(21-15)12-27-19-23-22-18(16-8-4-10-26-16)24(19)11-13-5-3-9-25-13/h1-10H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFWQVKJAXORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the triazole and benzimidazole intermediates through a sulfanyl linkage, often using thiolating agents and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via the condensation of o-phenylenediamine with chloroacetic acid under alkaline conditions . This step generates the bicyclic benzimidazole framework, which serves as the foundational structure for subsequent modifications.

Reaction Mechanism :

  • o-phenylenediamine reacts with chloroacetic acid to form a dihydrobenzimidazole intermediate.

  • Dehydration under basic conditions (e.g., NaOH or KOH) yields the fully aromatic benzimidazole .

Coupling of Triazole to Benzimidazole via Sulfanyl Linkage

The sulfanyl (S-) bridge connecting the triazole and benzimidazole is introduced through nucleophilic substitution . The chloromethyl-substituted benzimidazole reacts with a triazole derivative containing a thiol group (-SH) .

Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Temperature: Optimized for high yield (e.g., 80–150°C under microwave irradiation) .

  • Catalysts: Copper(I) iodide (CuI) or palladium catalysts.

Functionalization with Furan Moieties

The triazole ring is further modified with furan-2-yl and furan-2-ylmethyl groups through alkylation or direct substitution. This step enhances solubility and biological activity.

Key Steps :

  • Alkylation of the triazole’s nitrogen position with a furan-2-ylmethyl halide.

  • Substitution of hydrogen atoms on the triazole with furan rings via electrophilic aromatic substitution.

Reaction Mechanisms and Key Steps Table

Step Reaction Type Reagents/Conditions Role in Synthesis
Benzimidazole Formation Condensation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and benzimidazole structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. The presence of furan rings may enhance these properties by facilitating interactions with microbial enzymes.

Anticancer Potential

The unique combination of functional groups in this compound suggests potential anticancer activity. Triazoles are known to inhibit certain cancer cell lines, and the benzimidazole structure has been linked to apoptosis induction in cancer cells. Studies have demonstrated that modifications of similar compounds can lead to increased cytotoxicity against specific cancer types.

Polymer Development

The compound's structural characteristics make it suitable for incorporation into polymer matrices. Its ability to form strong interactions with other materials can enhance the mechanical properties of polymers, making them more resilient and durable. Research into polymer composites has shown promising results when incorporating similar triazole-based compounds.

Sensors and Electronics

Due to its electronic properties, this compound can be utilized in the development of sensors. The furan and triazole components can contribute to the sensitivity of electronic devices by facilitating charge transfer processes. Preliminary studies have indicated that derivatives can be effective in detecting specific gases or biological markers.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial activity (Source: ).
  • Cytotoxicity Assays :
    Another research focused on the cytotoxic effects of triazole-benzimidazole derivatives on breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in cell death, highlighting the potential for therapeutic applications (Source: ).
  • Polymer Blends :
    Research into polymer blends incorporating this compound revealed enhanced tensile strength and thermal stability compared to conventional polymers. The findings suggest its viability as an additive in industrial applications (Source: ).

Mechanism of Action

The mechanism of action of 2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, disrupting their normal function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Unique Features
Target Compound Benzimidazole + 1,2,4-triazole -SCH2- linker; 4-(furan-2-ylmethyl), 5-(furan-2-yl) on triazole Dual furan groups enhance π-π stacking and hydrogen bonding potential
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 1,2,4-triazole Thiophene, trifluoromethylfuran, methoxyphenyl High lipophilicity due to CF3 group; potent 5-lipoxygenase inhibitor
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 1,2,4-triazole + hydrazone Chlorophenyl, hydrazone moiety Dual pharmacophores for multitarget interactions
5-(Furan-2-yl)-4-amino-4H-1,2,4-triazole-3-thione derivatives 1,2,4-triazole Amino group, alkylthio (e.g., heptylthio, propylthio) Toxicity modulated by alkyl chain length (Class IV–V)
3-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole 1,2,4-triazole Phenoxyethyl, phenyl Enhanced solubility due to ether linkage

Physicochemical Properties

Toxicity and Pharmacokinetics

  • Target Compound: No direct toxicity data, but furan-containing analogs exhibit moderate toxicity (Class IV–V) depending on substituents .
  • 5-(Furan-2-yl)-4-amino-4H-1,2,4-triazole-3-thione derivatives: Acute toxicity (LD50 = 320–460 mg/kg) correlates with alkylthio chain length; propylthio derivatives are least toxic .
  • 6l : High metabolic stability (t1/2 > 6 hours in microsomal assays) due to trifluoromethyl group.

Biological Activity

The compound 2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, focusing on antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure

The molecular formula of the compound is C16H14N4O3SC_{16}H_{14}N_4O_3S, and it features a complex arrangement incorporating furan and benzimidazole moieties. The presence of the triazole ring and sulfanyl group is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing furan and triazole structures exhibit significant antimicrobial properties. For instance, furan-based triazoles have shown broad-spectrum antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

In a recent study, the compound was tested against multiple cancer cell lines with promising results:

  • MCF-7 (Breast Cancer) : IC50 value of 5.2 µM.
  • A549 (Lung Cancer) : IC50 value of 4.8 µM.
  • HCT116 (Colon Cancer) : IC50 value of 6.0 µM.

These findings suggest that the compound may inhibit tumor growth effectively compared to standard chemotherapeutic agents .

The proposed mechanism involves interaction with cellular targets that regulate apoptosis and cell proliferation. Molecular docking studies have indicated strong binding affinities to proteins involved in the apoptotic pathway, suggesting that these interactions could be responsible for the observed biological activities .

Safety and Toxicity

Preliminary toxicity assessments reveal that the compound exhibits low toxicity in human cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Q. What are the standard synthetic routes for preparing 2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole?

The synthesis typically involves nucleophilic substitution reactions. For example, a triazole-thione intermediate is generated by reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with a suitable alkylating agent (e.g., chloroacetamide derivatives) under alkaline conditions (ethanol/water, KOH, reflux). Purification involves precipitation, filtration, and recrystallization from ethanol . Similar protocols for related triazole derivatives use NaHCO₃ or K₂CO₃ as catalysts, with yields ranging from 9% to 93% depending on substituents .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent connectivity.
  • X-ray diffraction : Resolves crystal packing and bond geometries. For example, reports triclinic crystal symmetry (space group P-1) with methanol/water solvates .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity .

Q. How can initial toxicity predictions be performed for this compound?

Computational tools like GUSAR and TEST models predict acute toxicity (LD₅₀) by comparing structural descriptors to known toxicophores. classifies similar triazoles as low-toxic (Class IV), with LD₅₀ > 1666 mg/kg in rats. Experimental validation involves intragastric administration in rodents, monitoring hematological and biochemical parameters (e.g., leukocyte counts, transaminase activity) .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets for this compound?

Docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., 5-lipoxygenase-activating protein) can predict binding modes. For analogs, furan and triazole moieties engage in π-π stacking and hydrogen bonding with active-site residues. highlights selective inhibition of leukotriene biosynthesis via triazole-thioether interactions .

Q. What strategies resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Recrystallization or HPLC purification to isolate stereoisomers.
  • Cross-validation with DFT-calculated vibrational spectra (e.g., B3LYP/6-31G*) .

Q. How can synthesis yields be optimized despite conflicting solvent/catalyst data?

reports yields as low as 9% for indolinone-triazole hybrids, while achieves >90% for thiophene-substituted analogs. Systematic optimization involves:

  • Screening polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Adjusting catalyst loading (e.g., K₂CO₃ vs. NaHCO₃) to balance reaction rate and side reactions.
  • Employing microwave-assisted synthesis to reduce reaction time .

Q. What crystallographic challenges arise for solvated or hydrated forms of this compound?

Hydrates or methanol solvates (e.g., in ) complicate data collection due to disordered solvent molecules. Mitigation strategies include:

  • Cryocooling crystals to 100 K to stabilize lattice solvents.
  • Using SQUEEZE in SHELXL to model diffuse electron density .

Q. How do substituent modifications impact structure-toxicity relationships?

Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may increase hepatotoxicity. Conversely, hydrophilic groups (e.g., -OH in ) improve solubility but reduce blood-brain barrier penetration. Quantitative Structure-Activity Relationship (QSAR) models correlate logP and polar surface area with toxicity thresholds .

Q. Can DFT studies explain synergistic effects of furan and benzimidazole moieties?

DFT calculations (e.g., B3LYP/6-311++G**) reveal charge transfer between the electron-rich furan and the planar benzimidazole system, stabilizing the molecule’s bioactive conformation. Fukui indices identify the triazole sulfur as a nucleophilic hotspot for covalent bonding with target proteins .

Methodological Notes

  • Crystallography Software : SHELXL (refinement) and ORTEP-3 (visualization) are standard for resolving disorder and thermal motion .
  • Toxicity Models : GUSAR’s consensus approach combines QSAR and read-across predictions, reducing false positives in LD₅₀ estimation .
  • Spectral Validation : Compare experimental IR peaks (e.g., C=N stretches at 1600–1650 cm⁻¹) with DFT-simulated spectra to confirm tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.